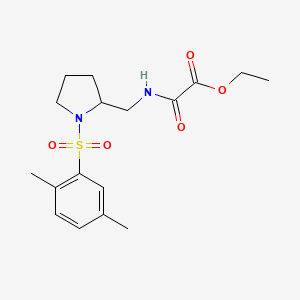

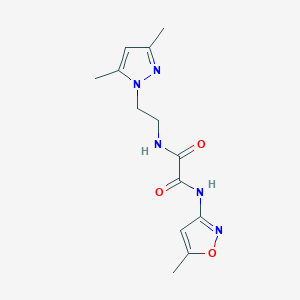

![molecular formula C18H25NO2 B2778828 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene CAS No. 329079-14-3](/img/structure/B2778828.png)

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene, also known as TCB, is a chemical compound that has been studied for its potential use in scientific research. TCB is a derivative of 4-methylbenzene and has a unique molecular structure that makes it an interesting subject for research. In

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

One study discusses the use of amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, leading to the synthesis of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields. This process showcases the potential of using similar compounds in catalytic synthesis and organic transformations (Müller et al., 2005).

Polyimide Synthesis and Properties

Several studies have focused on the synthesis of new polyimides (PIs) containing tert-butyl side groups, demonstrating their low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These materials are of significant interest for applications in electronics and materials science due to their enhanced physical properties and processability (Chern & Tsai, 2008); (Chern, Tsai & Wang, 2009).

Cycloadditions of Silylenes

Research on [1 + 4]-cycloadditions of silylenes to tri-tert-butyl-1,3,5-triphosphabenzene has been conducted, highlighting the potential for synthesizing novel organosilicon compounds with specific structural features. Such reactions are valuable for developing new materials and chemical intermediates (Clendenning et al., 2002).

Aminocarbonylation with Free Radicals

The study on palladium-catalyzed aminocarbonylation using a free radical (4-amino-TEMPO) opens up new avenues for incorporating stable radical moieties into organic molecules, potentially useful for designing novel organic materials with unique properties (Gergely, Takács & Kollár, 2017).

Effects of Tert-butyl Substitutes on Polyimides

Investigations into the effects of tert-butyl substitutes on the properties of fluorinated polyimides have revealed that these substituents can significantly influence the solubility, thermal stability, and optical properties of the resulting polymers, which is critical for their application in advanced materials technologies (Lu et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(4-tert-butylcyclohexylidene)amino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-13-5-7-14(8-6-13)17(20)21-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAHQBQKMLSOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=C2CCC(CC2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![4-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2778752.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2778756.png)

![N~1~,N~2~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-1,2-ethanediamine](/img/structure/B2778757.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone](/img/structure/B2778758.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2778761.png)